molecular formula C20H14N4S B14002077 4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile CAS No. 832695-73-5

4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile

Cat. No.: B14002077
CAS No.: 832695-73-5
M. Wt: 342.4 g/mol
InChI Key: DATLKNACHWVDGW-UHFFFAOYSA-N
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Description

4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thiophene and pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thieno[3,2-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated compounds.

Scientific Research Applications

4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.

    Pyridine derivatives: Compounds with a pyridine ring that may or may not contain additional fused rings.

    Thiophene derivatives: Compounds containing a thiophene ring, which can be fused with other aromatic systems.

Uniqueness

4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile is unique due to its specific combination of functional groups and fused ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

832695-73-5

Molecular Formula

C20H14N4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[4-amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile

InChI

InChI=1S/C20H14N4S/c21-9-12-1-3-13(4-2-12)16-10-24-20(23)18-17(11-25-19(16)18)14-5-7-15(22)8-6-14/h1-8,10-11H,22H2,(H2,23,24)

InChI Key

DATLKNACHWVDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C3=C2SC=C3C4=CC=C(C=C4)N)N

Origin of Product

United States

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